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Compound of Interest

Compound Name: (2-Aminopyrimidin-4-yl)methanol

Cat. No.: B151054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Aminopyrimidin-4-
yl)methanol, a heterocyclic building block of significant interest in medicinal chemistry. It

covers the compound's nomenclature, physicochemical properties, synthesis, and its role as a

scaffold in developing novel therapeutics, particularly in oncology.

Compound Identification and Properties
(2-Aminopyrimidin-4-yl)methanol is a substituted pyrimidine characterized by an amino

group at the C2 position and a hydroxymethyl group at the C4 position. This arrangement of

functional groups makes it a versatile synthon for creating more complex molecules with

diverse biological activities.

Table 1: Compound Identifiers
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Identifier Value

IUPAC Name (2-Aminopyrimidin-4-yl)methanol

CAS Number 2164-67-2[1][2][3][4]

Molecular Formula C₅H₇N₃O[1][2]

Molecular Weight 125.13 g/mol [1][2]

SMILES OCC1=NC(N)=NC=C1[2]

MDL Number MFCD01689391[2]

Table 2: Physicochemical Properties

Property Value Source

Physical Form Solid [2]

Purity ≥98% [1]

Melting Point 145°C [2]

Storage 2-8°C, Inert atmosphere [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 4 [2]

Rotatable Bond Count 1 [2]

Synthesis and Application Workflow
While specific, detailed synthesis protocols for (2-Aminopyrimidin-4-yl)methanol are not

extensively published in readily available literature, a general synthetic pathway can be inferred

from standard heterocyclic chemistry. A plausible approach involves the condensation of a β-

keto ester or a related 1,3-dielectrophile with guanidine, followed by functional group

manipulations to install the hydroxymethyl group.

The primary value of this compound lies in its application as a versatile building block for

constructing libraries of bioactive molecules for drug discovery.
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Role in Drug Development: Targeting Kinase
Signaling Pathways
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for

its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[5]

This has led to its incorporation into numerous approved and investigational kinase inhibitors

for cancer therapy.[6] Derivatives of (2-Aminopyrimidin-4-yl)methanol are explored as

inhibitors for critical oncogenic kinases such as Polo-like kinase 4 (PLK4) and Epidermal

Growth Factor Receptor (EGFR).

Inhibition of the PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression

is linked to tumorigenesis and poor prognosis in various cancers, including bladder and

colorectal cancer.[7][8] Inhibiting PLK4 disrupts the cell cycle, often leading to G1 arrest and

suppression of cancer cell growth.[7][9] The 2-aminopyrimidine core serves as an effective

scaffold for developing potent and selective PLK4 inhibitors.
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Aminopyrimidine Inhibition of PLK4 Pathway.

Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in

cancer therapy.[10] Upon ligand binding, EGFR activates downstream cascades like the Ras-

Raf-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and metastasis.[11]

[12] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR

have shown clinical success. The aminopyrimidine scaffold is a key component in the design of

these TKIs, blocking the aberrant signaling that drives tumor progression.
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Aminopyrimidine Inhibition of EGFR Pathway.

Experimental Protocols
While a specific synthesis for (2-Aminopyrimidin-4-yl)methanol is not detailed in the provided

search results, a general experimental protocol for the synthesis of related 2-aminopyrimidine

derivatives can be adapted. The following is a representative procedure based on the

nucleophilic substitution of a dichloropyrimidine precursor, a common strategy in this chemical

space.[5][6]

Protocol: General Synthesis of Substituted 2-Aminopyrimidine Derivatives

Objective: To synthesize a library of 2-aminopyrimidine derivatives via nucleophilic aromatic

substitution.

Materials:

2-Amino-4,6-dichloropyrimidine (starting material)
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Various primary or secondary amines (nucleophiles)

Triethylamine (TEA) or another non-nucleophilic base

Anhydrous solvent (e.g., Chloroform, THF, or solvent-free conditions)

Silica gel for chromatography

Standard laboratory glassware and magnetic stirrer

Procedure:

To a solution or suspension of 2-amino-4,6-dichloropyrimidine (1 equivalent) in an

appropriate anhydrous solvent (e.g., 10 mL Chloroform), add the desired amine

nucleophile (1 equivalent).[5]

Add triethylamine (1.3-2 equivalents) to the mixture to act as an acid scavenger.[5]

Stir the reaction mixture at room temperature or heat to 80-90°C for solvent-free

conditions.[6]

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed (typically 4-12 hours).

Upon completion, remove volatile components under reduced pressure. If performed

solvent-free, add distilled water to the reaction mixture to precipitate the product.[6]

Filter the crude product.

Purify the residue by silica gel column chromatography using an appropriate eluent

system (e.g., hexane/ethyl acetate) to yield the pure substituted 2-aminopyrimidine

derivative.

Characterize the final product using NMR, Mass Spectrometry, and other relevant

analytical techniques.

Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification

methods must be optimized for each specific substrate and desired product.
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Conclusion
(2-Aminopyrimidin-4-yl)methanol is a valuable heterocyclic compound that serves as a

foundational element in the synthesis of potent and selective kinase inhibitors for oncological

applications. Its strategic placement of amino and hydroxymethyl groups allows for diverse

chemical modifications, enabling the exploration of structure-activity relationships in drug

discovery campaigns. The proven success of the 2-aminopyrimidine scaffold in targeting key

cancer pathways like PLK4 and EGFR underscores the potential of derivatives from this core

structure in developing next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3291787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197917/
https://www.antbioinc.com/blogs/technical-articles/unleashed-carcinogenic-molecules-how-the-egfr-signaling-pathway-drives-tumor-growth-and-becomes-a-target-for-precision-therapy
https://www.benchchem.com/product/b151054#iupac-name-for-2-aminopyrimidin-4-yl-methanol
https://www.benchchem.com/product/b151054#iupac-name-for-2-aminopyrimidin-4-yl-methanol
https://www.benchchem.com/product/b151054#iupac-name-for-2-aminopyrimidin-4-yl-methanol
https://www.benchchem.com/product/b151054#iupac-name-for-2-aminopyrimidin-4-yl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151054?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

